1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-2-one
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Overview
Description
1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethyl group, a mercapto group, and a propan-2-one moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-2-one typically involves the introduction of the difluoromethyl and mercapto groups onto a phenyl ring followed by the attachment of the propan-2-one moiety. One common method involves the reaction of a difluoromethylated phenyl compound with a thiol reagent under controlled conditions to introduce the mercapto group. The final step involves the addition of the propan-2-one moiety through a condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, while the difluoromethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Thiophene derivatives: Compounds containing a thiophene ring with similar functional groups.
Phenylpropanoids: Compounds with a phenyl ring and a propan-2-one moiety.
Uniqueness: 1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-2-one is unique due to the presence of both difluoromethyl and mercapto groups on the same phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H10F2OS |
---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)-3-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2OS/c1-6(13)4-7-2-3-8(10(11)12)9(14)5-7/h2-3,5,10,14H,4H2,1H3 |
InChI Key |
LLPFUXCMWPXPAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)C(F)F)S |
Origin of Product |
United States |
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